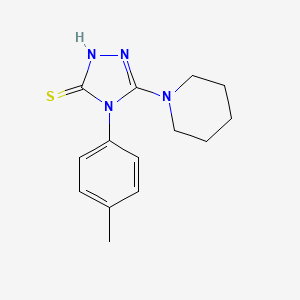

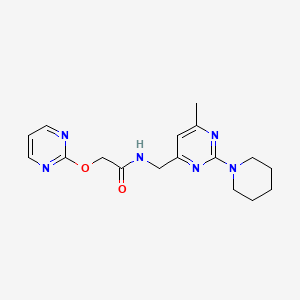

![molecular formula C15H11BrN2OS2 B2475190 2-bromo-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide CAS No. 324538-67-2](/img/structure/B2475190.png)

2-bromo-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-bromo-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide” is a compound that contains a benzothiazole moiety . Benzothiazole is a heterocyclic compound, which is a part of many biologically active compounds and has been used in the development of new drugs for antimicrobial treatments .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been a subject of interest in recent years . A library of fifteen benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds was designed, synthesized, and evaluated to find novel quorum sensing inhibitors . The compounds were evaluated for their growth inhibitory activities at high concentrations up to 1000 μg mL −1 toward Pseudomonas aeruginosa .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

The chemical reactions of benzothiazole derivatives have been studied extensively . In the LasB system, compounds showed promising quorum-sensing inhibitors with IC 50 of 115.2 μg mL −1, 182.2 μg mL −1 and 45.5 μg mL −1, respectively . In the PqsR system, no activity was observed, suggesting that the selectivity of the compound toward the LasB system .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by the substituents on the benzothiazole ring . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación

Synthesis of Novel Benzamides : A study by Saeed and Rafique (2013) described the efficient synthesis of novel N-(3-(2-benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides. This process involved heterocyclization of corresponding 1-(benzo[d]thiazol-2-yl)-3-aroylthioureas (Saeed & Rafique, 2013).

Regioselective Synthesis : Bakavoli et al. (2011) reported the regioselective synthesis involving 2-[bis(methylthio)methylene]malononitrile and 2-amino-benzenthiol, leading to 2-(benzo[d]thiazol-2-yl)malononitrile. This compound was further treated to produce thioamide derivatives in a regioselective manner (Bakavoli et al., 2011).

Synthesis for Plant Growth Regulators : Teitei (1980) discussed the four-step synthesis of 2-(5-phenylthiazol-4-yl)benzoic acids, which are required for testing as potential plant growth regulators. This synthesis included the use of α-bromo ketone (Teitei, 1980).

Potential Antifungal Agents : A study by Narayana et al. (2004) focused on the preparation of various 2-hydroxy-5-(1,3-thiazol-5-yl) benzamides and their derivatives as potential antifungal agents. These compounds were synthesized by reacting 5-(bromoacetyl) salicylamide with thiourea and other reagents (Narayana et al., 2004).

Gelation Behavior in Solvents : Yadav and Ballabh (2020) synthesized a series of N-(thiazol-2-yl) benzamide derivatives and investigated their gelation behavior in ethanol/water and methanol/water mixtures, aiming to understand the role of methyl functionality and multiple non-covalent interactions on gelation (Yadav & Ballabh, 2020).

Anticancer Evaluation and Docking Study : Tiwari et al. (2017) synthesized a series of compounds containing thiadiazole scaffold and benzamide groups, which exhibited promising in vitro anticancer activity against several human cancer cell lines (Tiwari et al., 2017).

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been known to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known for their ability to interact with various biological targets due to the presence of sulfur and nitrogen in the heterocyclic ring . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives have been found to modulate various biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been found to have diverse biological activities, suggesting that they can induce a variety of molecular and cellular effects .

Safety and Hazards

While the safety and hazards of “2-bromo-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide” specifically are not mentioned in the search results, it’s important to note that a high concentration of similar compounds is required for antibiofilm activities, making compounds unsuitable for oral administration, but it could still be beneficial for use as topical administration .

Direcciones Futuras

The discovery of novel compounds which inhibit quorum sensing without being antibiotic are currently emerging fields . Computation calculations suggest that compounds are a good template for further drug development . Therefore, the future directions in the research of “2-bromo-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide” and similar compounds could involve further exploration of their potential as quorum sensing inhibitors and their development into effective drugs.

Propiedades

IUPAC Name |

2-bromo-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2OS2/c1-20-15-18-12-7-6-9(8-13(12)21-15)17-14(19)10-4-2-3-5-11(10)16/h2-8H,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOEJNIAUWDZCCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

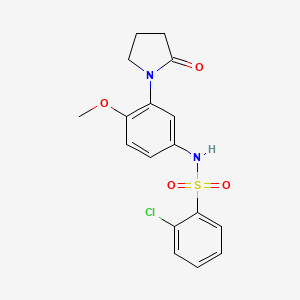

![5-Benzyl-2-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2475111.png)

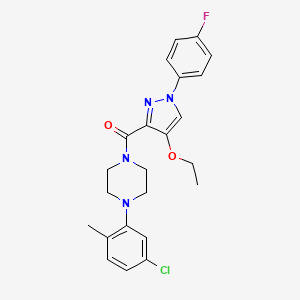

![2-(4-Fluorophenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2475113.png)

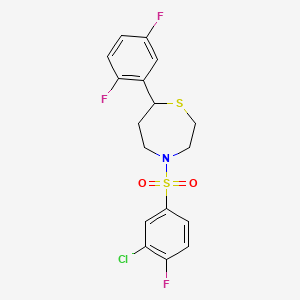

![1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium bromide](/img/structure/B2475115.png)

![4-(5,6-dimethyl-2,4-dioxo-1,2-dihydrothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide](/img/structure/B2475127.png)

![N-(3-(1H-imidazol-1-yl)propyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2475129.png)

![N-(2-methoxyethyl)-2-[6-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2475130.png)